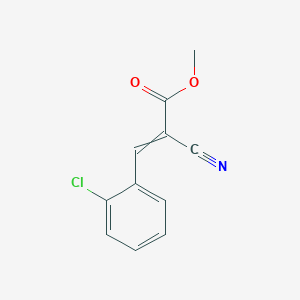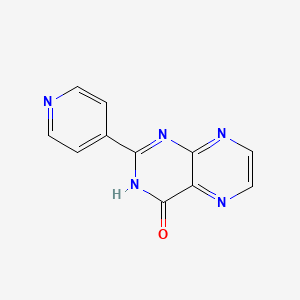![molecular formula C14H17NO3 B11817704 methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817704.png)
methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO3. It is known for its unique structure, which includes a pyrrolidine ring, a phenylethyl group, and a carboxylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with a phenylethyl group. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents such as alkyl halides or acyl chlorides. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can result in various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
Methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate: This compound has a similar pyrrolidine structure but with a benzyl group instead of a phenylethyl group.
Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate: Another similar compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
Methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the phenylethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12?/m0/s1 |
Clave InChI |
BENQIPNJLDAXAT-NUHJPDEHSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC |
SMILES canónico |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)ethanol](/img/structure/B11817643.png)


![[[(2S)-2-Isopropyl-5-methylcyclohexyl]oxy]acetic acid](/img/structure/B11817657.png)






